

# Solubility Profile of 2-(3-Aminophenyl)acetamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-(3-Aminophenyl)acetamide

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This technical guide provides a comprehensive overview of the solubility of **2-(3-Aminophenyl)acetamide**, a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Understanding its solubility in different solvents is critical for its application in synthesis, purification, and formulation development. This document summarizes available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and provides visual representations of experimental workflows.

## Quantitative Solubility Data

The solubility of **2-(3-Aminophenyl)acetamide**, also known as N-(3-Aminophenyl)acetamide or 3-Aminoacetanilide, has been reported in aqueous and organic solvents. The available quantitative data is summarized in the table below.

Solvent	Chemical Class	IUPAC Name	Solubility	Temperature (°C)	Notes
Water	Aqueous	Water	1-5 g/100 mL[1][2][3][4]	24	Broad range reported.
Water	Aqueous	Water	10 to 50 mg/mL[5][6]	23.9	Equivalent to 1-5 g/100mL.
Water	Aqueous	Water	10 g/L	24	Provides a more specific value within the broader reported range.

## Qualitative Solubility Data

Qualitative assessments indicate the solubility of **2-(3-Aminophenyl)acetamide** in several common organic solvents.

Solvent	Chemical Class	IUPAC Name	Qualitative Solubility	Reference
Ethanol	Alcohol	Ethanol	Soluble[7]	
Acetone	Ketone	Propan-2-one	Soluble[7]	

## Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. Two common methods employed are the determination of thermodynamic and kinetic solubility.

### Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with its solid phase.

Protocol:

- **Sample Preparation:** An excess amount of solid **2-(3-Aminophenyl)acetamide** is added to a vial containing the solvent of interest (e.g., water, ethanol, DMSO). It is crucial to add enough compound to ensure a suspension is formed, but not so much that it alters the properties of the solvent.[\[8\]](#)
- **Equilibration:** The vials are sealed and agitated, typically by shaking or stirring, in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[\[8\]](#)[\[9\]](#) The pH of the suspension should be checked at the beginning and end of the experiment, particularly for aqueous solutions.[\[8\]](#)
- **Phase Separation:** After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[\[10\]](#)
- **Quantification:** The concentration of **2-(3-Aminophenyl)acetamide** in the clear, saturated filtrate is determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[\[11\]](#)[\[12\]](#) A calibration curve is generated using standard solutions of the compound of known concentrations to quantify the amount in the sample.[\[11\]](#)
- **Data Analysis:** The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of µg/mL or mM.[\[11\]](#)

## Kinetic Solubility Determination

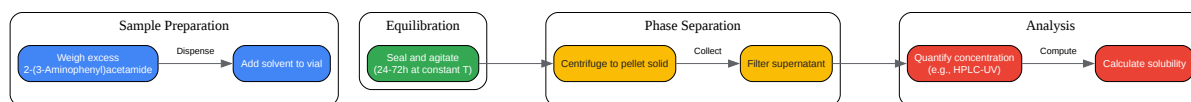
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution in an aqueous buffer. This method measures the concentration at which a compound precipitates when diluted from a high-concentration organic stock solution into an aqueous medium.

Protocol:

- Stock Solution Preparation: A high-concentration stock solution of **2-(3-Aminophenyl)acetamide** is prepared in 100% dimethyl sulfoxide (DMSO).<sup>[10][13]</sup>
- Serial Dilution: The DMSO stock solution is serially diluted in the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) in a microtiter plate.<sup>[14]</sup>
- Incubation and Precipitation Detection: The plate is incubated for a shorter period than in thermodynamic assays (e.g., 1-2 hours) at a controlled temperature.<sup>[10][14]</sup> The formation of precipitate can be detected by various methods, including:
  - Nephelometry: Measures the scattering of light by undissolved particles.<sup>[14][15]</sup>
  - Direct UV Absorbance: After filtration to remove precipitates, the concentration of the dissolved compound is measured by UV absorbance.<sup>[14][15]</sup>
- Quantification: For methods that measure the concentration of the dissolved compound, a calibration curve is used.
- Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is observed or the highest concentration that remains in solution under the assay conditions.

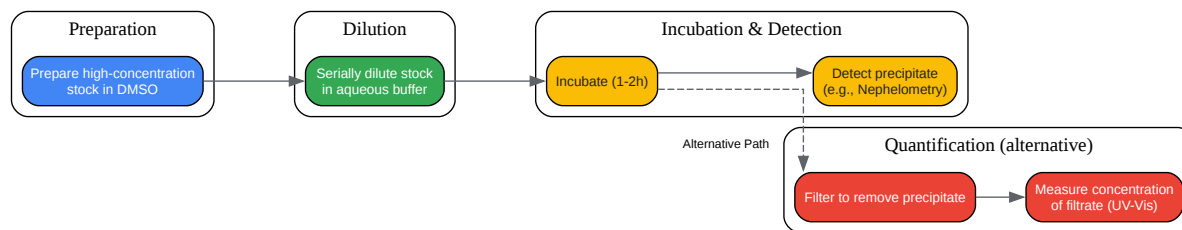
## Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for Thermodynamic Solubility Determination.



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Caption: Workflow for Kinetic Solubility Determination.

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